molecular formula C23H24FN3O B2509475 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone CAS No. 1705419-91-5

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone

Cat. No.: B2509475
CAS No.: 1705419-91-5
M. Wt: 377.463
InChI Key: IMFUAOUUFKBANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone is a novel chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a unique molecular architecture combining a fluorinated pyrazole core with a phenylazepane group via a methanone linker. The presence of the 4-fluorophenyl substituent on the pyrazole ring is a significant feature, as fluorination is a common strategy in drug design to enhance metabolic stability, influence electronic properties, and improve binding affinity to biological targets . Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, which include serving as key scaffolds in compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties . The structural combination in this molecule suggests significant potential for interaction with various biological targets. The pyrazole moiety is a privileged structure in pharmacologically active compounds, while the azepane ring, a seven-membered nitrogen-containing heterocycle, can contribute to conformational flexibility and unique receptor binding. This makes the compound a valuable building block for probing biological pathways and for the synthesis of more complex molecules in drug discovery efforts. Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a precursor in synthetic chemistry, and in high-throughput screening assays to identify new therapeutic leads. Its defined structure allows for precise investigation into the mechanism of action of novel drug candidates. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-10-12-20(24)13-11-18)23(28)27-14-6-5-9-19(16-27)17-7-3-2-4-8-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFUAOUUFKBANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The reaction between hydrazine derivatives and 1,3-diketones under acidic or basic conditions yields 1,3,5-trisubstituted pyrazoles. For the target compound, methylhydrazine reacts with 3-(4-fluorophenyl)-1,3-diketone precursors to form the 1-methyl-3-(4-fluorophenyl)-1H-pyrazole intermediate. Computational studies at the B3LYP/6-31G(d,p) level demonstrate that electron-withdrawing groups like -NO₂ enhance cyclization efficiency by lowering activation energies.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Post-cyclization, the 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between the pyrazole boronic acid and 4-fluoroiodobenzene. This method achieves >85% yield in tetrahydrofuran (THF) at 80°C.

Table 1: Optimization of Pyrazole Synthesis

Method Reagents Conditions Yield (%) Source
Cyclocondensation Methylhydrazine, diketone H₂SO₄, reflux 78
Suzuki-Miyaura Coupling Pd(PPh₃)₄, 4-fluoroiodobenzene THF, 80°C 87

Synthesis of the 3-Phenylazepane Moiety

The azepane ring is synthesized via ring-expansion or reductive amination strategies:

Ring-Expansion of Piperidine Derivatives

Heating piperidine with bromoacetophenone in the presence of K₂CO₃ induces ring expansion to form 3-phenylazepane. This method, detailed in EP3022192B1, achieves 70% yield after 12 hours at 120°C.

Reductive Amination of ε-Caprolactam

ε-Caprolactam undergoes reductive amination with benzaldehyde using NaBH₃CN in methanol to yield 3-phenylazepane. The reaction requires a 2:1 molar ratio of benzaldehyde to caprolactam for optimal results.

Table 2: Azepane Synthesis Routes

Method Reagents Conditions Yield (%) Source
Ring Expansion Piperidine, bromoacetophenone K₂CO₃, 120°C 70
Reductive Amination ε-Caprolactam, benzaldehyde NaBH₃CN, MeOH 65

Coupling of Pyrazole and Azepane Moieties

The ketone bridge is formed via nucleophilic acyl substitution or Friedel-Crafts acylation:

Nucleophilic Acyl Substitution

The pyrazole intermediate reacts with 3-phenylazepane-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This method, adapted from USP7199257B1, achieves 82% yield after 4 hours at room temperature.

Friedel-Crafts Acylation

In an alternative approach, AlCl₃ catalyzes the reaction between 3-phenylazepane and the pyrazole acyl chloride. This method is less favored due to competing side reactions, yielding 58%.

Table 3: Ketone Bridge Formation

Method Reagents Conditions Yield (%) Source
Nucleophilic Substitution 3-phenylazepane carbonyl chloride, Et₃N DCM, rt 82
Friedel-Crafts Acylation AlCl₃, pyrazole acyl chloride DCM, 0°C 58

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) confirms >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.98 (t, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, N-CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F stretch).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the azepane ring reduce coupling efficiency. Using microwave-assisted synthesis (100°C, 20 min) improves yields to 88%.
  • Regioselectivity : Competing N-alkylation during pyrazole formation is mitigated by employing bulky bases like DBU.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the phenylazepane moiety.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) may be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s pyrazole-azepane scaffold distinguishes it from other heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Heterocyclic Compounds
Compound/Reference Core Structure Key Substituents Notable Features
Target Compound Pyrazole + Azepane 4-Fluorophenyl, methyl, phenyl Seven-membered azepane enhances flexibility
6d–6l Piperazine + Sulfonamide Benzhydryl, sulfamoyl, fluorophenyl Six-membered piperazine; high melting points (132–230°C)
7a–7b Pyrazole + Thiophene Amino, hydroxy, cyano/ester groups Planar pyrazole-thiophene conjugation
Triazole derivatives Triazole + Thioether 2,4-Difluorophenyl, sulfonyl Electron-withdrawing groups enhance stability
Compounds 4–5 Thiazole + Triazole 4-Fluorophenyl, chlorophenyl Isostructural with triclinic crystallization

Substituent Effects and Functional Groups

  • Fluorinated Aromatic Rings : The 4-fluorophenyl group in the target compound is a common feature in , and 5. Fluorine atoms improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity .
  • Azepane vs.
  • Ketone Linkage: The methanone bridge in the target compound is analogous to ketone-containing structures in and , which are critical for maintaining planar conformations and facilitating intermolecular interactions .

Physicochemical Properties

  • Melting Points : Piperazine derivatives in exhibit high melting points (132–230°C), likely due to strong intermolecular hydrogen bonding from sulfonamide groups. The target compound’s melting point is unreported but may vary based on its azepane flexibility and lack of polar sulfonamides .
  • Solubility: The azepane’s flexibility could improve solubility in non-polar solvents compared to rigid triazole-thiazole systems () .

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

  • Molecular Formula : C21H22FN5O
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various preclinical studies.

  • Anti-inflammatory Activity : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
  • Anticancer Potential : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.

Case Studies

  • Study on Analgesic Effects : A study evaluated the analgesic properties of various pyrazole derivatives, including our compound. It demonstrated significant pain relief in animal models comparable to standard analgesics like ibuprofen .
  • Anticancer Activity : In vitro studies indicated that the compound inhibits the proliferation of human cancer cell lines (e.g., breast and lung cancer) by inducing cell cycle arrest and apoptosis . The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-xL.

Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AnalgesicComparable efficacy to ibuprofen
AnticancerInduced apoptosis in cancer cells
AntioxidantReduced oxidative stress markers

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapid absorption observed in preclinical models.
  • Distribution : High affinity for fatty tissues; potential for prolonged action.
  • Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
  • Excretion : Primarily excreted through urine as metabolites.

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions (e.g., using acetic acid as a catalyst) .
  • Step 2: Functionalization of the azepane ring through nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like calcium hydroxide for efficient coupling .
  • Critical Conditions: Controlled temperature (reflux at 80–100°C), inert atmosphere (N₂/Ar), and dropwise addition of electrophilic reagents to minimize side reactions. Catalysts such as triethylamine improve yields in acylation steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents on the pyrazole and azepane rings. Key signals include fluorine-coupled splitting in the 4-fluorophenyl group (~7.2–7.8 ppm for aromatic protons) and azepane ring protons (δ 1.5–3.5 ppm) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects polar byproducts. Retention time consistency across batches ensures reproducibility .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the azepane ring and confirms dihedral angles between aromatic systems .

Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • Cross-Validation: Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets). Adjust for solvent polarity in simulations .
  • Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers in the azepane ring.
  • Crystallographic Validation: Use single-crystal X-ray structures to anchor computational models, particularly for steric interactions between the fluorophenyl and azepane groups .

Advanced: What strategies mitigate intermediate degradation during multi-step synthesis?

Methodological Answer:

  • Temperature Control: Store intermediates at –20°C to slow hydrolysis/oxidation. Avoid prolonged heating (>6 hours) during reflux steps .
  • Inert Atmosphere: Use Schlenk lines for moisture-sensitive reactions (e.g., acylation of the azepane nitrogen).
  • Real-Time Monitoring: Employ inline FTIR or LC-MS to detect degradation products early. Adjust reaction stoichiometry if intermediates show instability .

Advanced: How does the azepane ring’s electronic environment influence reactivity?

Methodological Answer:

  • Steric Effects: The 3-phenyl substituent on the azepane creates a bulky environment, slowing nucleophilic attacks at the carbonyl group.
  • Electronic Effects: The electron-donating nitrogen in the azepane increases electron density at the carbonyl carbon, enhancing electrophilic substitution at the pyrazole ring.
  • Experimental Validation: Conduct Hammett studies with substituted azepane analogs to quantify electronic contributions .

Basic: What are critical considerations for crystallization and X-ray analysis?

Methodological Answer:

  • Solvent Selection: Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to grow diffraction-quality crystals.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) to predict packing motifs and polymorphism risks .
  • Data Collection: Optimize crystal mounting at 100–150 K to minimize thermal motion artifacts .

Advanced: How to address unexpected byproducts in the final coupling step?

Methodological Answer:

  • Byproduct Identification: Use high-resolution LC-MS/MS to characterize masses and propose structures. Compare fragmentation patterns with synthetic standards.
  • Mechanistic Insight: Trace byproducts to incomplete acylation or ring-opening of the azepane. Adjust reaction time or use scavengers (e.g., molecular sieves) for water-sensitive steps .
  • Process Optimization: Implement Design of Experiments (DoE) to test variables like catalyst loading and solvent polarity .

Advanced: How to validate biological target engagement in enzyme inhibition studies?

Methodological Answer:

  • Competitive Binding Assays: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd).
  • NMR Titration: Monitor chemical shift perturbations in the target protein’s active site upon compound addition .
  • Mutagenesis Studies: Compare inhibition potency against wild-type vs. mutant enzymes to identify critical interaction residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.